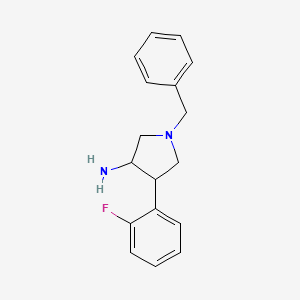

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C₁₇H₁₉FN₂ and a molecular weight of 270.34 g/mol . This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it a versatile scaffold in medicinal chemistry .

Méthodes De Préparation

The synthesis of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Analyse Des Réactions Chimiques

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in studying receptor-ligand interactions and understanding the pharmacodynamics of potential drug candidates.

Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .

Comparaison Avec Des Composés Similaires

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom, which may result in different pharmacological properties.

1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: The fluorine atom is positioned differently, potentially altering its binding affinity and activity.

The presence of the fluorophenyl group in this compound enhances its lipophilicity and metabolic stability, making it unique compared to its analogs .

Activité Biologique

Overview

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine, with the CAS number 1823976-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, contributing to its unique biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown promising results:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Triclosan | 10 | Escherichia coli |

These findings suggest that similar structural motifs may confer antimicrobial activity to this compound, warranting further investigation.

Neuropharmacological Effects

Research into the neuropharmacological effects of pyrrolidine derivatives has shown that they can modulate central nervous system activity. For instance:

- Dopaminergic Activity : Compounds with similar structures have been reported to enhance dopaminergic signaling, which could be beneficial in treating disorders like depression and schizophrenia.

Case Studies

- Antidepressant-like Effects : A study involving structurally related compounds demonstrated significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood.

- Cognitive Enhancement : Another investigation into pyrrolidine derivatives found improvements in memory retention during behavioral tests. This indicates potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Propriétés

IUPAC Name |

1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETUDDLKHANBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.